5,8,11-Nonadecatrienoic acid

CAS No.: 62528-84-1

Cat. No.: VC19454133

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62528-84-1 |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

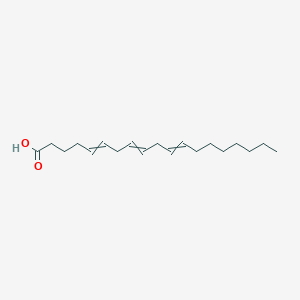

| IUPAC Name | nonadeca-5,8,11-trienoic acid |

| Standard InChI | InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h8-9,11-12,14-15H,2-7,10,13,16-18H2,1H3,(H,20,21) |

| Standard InChI Key | HGXPNTRWDSQNGL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC=CCC=CCC=CCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

5,8,11-Nonadecatrienoic acid (C₁₉H₃₂O₂) possesses a molecular weight of 292.46 g/mol and features a carboxylic acid group at the C1 position followed by three cis-configured double bonds at C5–C6, C8–C9, and C11–C12 . The compound’s structure was confirmed through gas chromatography–mass spectrometry (GC-MS), tandem MS (MS-MS), and nuclear magnetic resonance (NMR) analyses . Like other PUFAs, its multiple double bonds render it susceptible to oxidative degradation, necessitating storage under inert atmospheres or at low temperatures to preserve stability .

The odd-chain length and n−8 desaturation pattern distinguish it from more common even-chain PUFAs such as arachidonic acid (20:4 n−6) or Mead acid (20:3 n−9). This structural uniqueness may influence its physical properties, including melting point and solubility, though empirical data remain limited.

Biosynthesis and Microbial Production

Biosynthetic Pathway in Mortierella alpina

The Δ12 desaturase-defective mutant Mortierella alpina JT-180 produces 5,8,11-nonadecatrienoic acid via an n−8 pathway analogous to the n−9 route for Mead acid synthesis in mammals . This pathway involves sequential elongation and desaturation steps:

-

Chain elongation: n-Heptadecane (C₁₇) is elongated to nonadecanoic acid (19:0).

-

Δ9 desaturation: 19:0 → 9-19:1 (8Z-nonadecenoic acid).

-

Δ6 desaturation: 9-19:1 → 6,9-19:2.

The mutant strain exhibits enhanced Δ5 and Δ6 desaturase activities, enabling efficient conversion of odd-chain substrates .

Fermentation Conditions and Yields

Optimal production occurs in medium containing 4% (v/v) n-heptadecane and 1% (w/v) yeast extract at pH 6.0 and 28°C over seven days . Under these conditions, the mycelial content of 5,8,11-nonadecatrienoic acid reaches 5.8 μg/g dry weight, alongside 20.3 μg/g of 6,9-heptadecadienoic acid (17:2) and 3.6 μg/g of 8,11-nonadecadienoic acid (19:2) .

| Fatty Acid | Structure | Content (μg/g dry mycelia) |

|---|---|---|

| 6,9-Heptadecadienoic acid | 17:2 n−8 | 20.3 |

| 8,11-Nonadecadienoic acid | 19:2 n−8 | 3.6 |

| 5,8,11-Nonadecatrienoic acid | 19:3 n−8 | 5.8 |

Comparative Analysis with Related Fatty Acids

Odd-Chain vs. Even-Chain PUFAs

Odd-chain PUFAs like 19:3 n−8 are rare in nature compared to even-chain counterparts. Arachidonic acid (20:4 n−6), produced by wild-type Mortierella alpina, follows an n−6 pathway involving Δ5, Δ6, and Δ12 desaturases . In contrast, the n−8 route in mutant JT-180 bypasses Δ12 desaturation, yielding odd-chain products .

| Feature | 5,8,11-Nonadecatrienoic Acid | Arachidonic Acid |

|---|---|---|

| Chain length | C19 | C20 |

| Double bonds | 3 (5,8,11) | 4 (5,8,11,14) |

| Biosynthetic pathway | n−8 | n−6 |

| Primary source | M. alpina mutant JT-180 | M. alpina wild-type |

Structural Analogues

-

Mead acid (20:3 n−9): A 20-carbon PUFA produced in mammals under essential fatty acid deficiency. Both Mead acid and 19:3 n−8 derive from non-methylene-interrupted pathways but differ in chain length and desaturation patterns .

-

8,11,14-Eicosatrienoic acid (20:3 n−6): An even-chain PUFA with similar desaturation but distinct physiological roles in inflammation and signaling.

Research Challenges and Future Directions

Knowledge Gaps

-

Biological activity: No studies have directly investigated 19:3 n−8’s pharmacological or metabolic effects.

-

Enzymatic mechanisms: The structural basis for Δ5/Δ6 desaturase specificity toward odd-chain substrates remains unclear.

Optimization Strategies

-

Strain engineering: Enhancing Δ5 desaturase activity or substrate channeling could improve yields.

-

Feedstock modulation: Testing alternative carbon sources (e.g., odd-chain alcohols) may boost productivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume